4-(Methylsulfonyl)phenol
Overview
Description
4-(Methylsulfonyl)phenol, also known as 4-methanesulfonylphenol, is an organic compound with the molecular formula C7H8O3S. It is characterized by a phenol group substituted with a methylsulfonyl group at the para position. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylsulfonyl)phenol can be synthesized through the oxidation of 4-(methylthio)phenol. One common method involves the use of Oxone (potassium peroxymonosulfate) as the oxidizing agent in a mixture of ethanol and water at room temperature. The reaction typically proceeds for 18 hours, yielding this compound with a high yield of 96% .
Industrial Production Methods
Industrial production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The compound is usually purified through recrystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and hydrogen peroxide.
Substitution: Reagents such as acetyl chloride or alkyl halides are used for esterification and etherification reactions.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfone Derivatives: Formed through oxidation reactions.
Esters and Ethers: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
4-(Methylsulfonyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)phenol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response.
Antimicrobial Activity: It exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.
Anti-inflammatory Activity: The compound selectively inhibits COX-2, reducing inflammation without causing significant gastric side effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfonylbenzoic Acid: Similar structure but with a carboxylic acid group instead of a phenol group.
4-Methylsulfonylbenzene: Lacks the hydroxyl group present in 4-(Methylsulfonyl)phenol.
4-Methylsulfonylacetophenone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its combination of a phenolic hydroxyl group and a methylsulfonyl group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to selectively inhibit COX-2 and its potential as an antimicrobial agent make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-methylsulfonylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECCFSZFXLAGJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163763 | |
Record name | 4-Hydroxyphenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14763-60-1 | |
Record name | 4-(Methylsulfonyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14763-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenyl methyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyphenyl methyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylsulfonyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYPHENYL METHYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7BIF7ZQJ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 4-(Methylsulfonyl)phenol as a degradation product of pesticides?
A1: The identification of this compound as a degradation product of pesticides like fenamiphos [] and propaphos [] is crucial for understanding the environmental fate and potential impact of these chemicals. This compound's presence can offer insights into:
Q2: How is this compound formed during pesticide degradation?
A2: Research suggests that this compound is formed through a series of oxidative processes. For instance, in the case of propaphos, initial photodegradation can lead to the formation of dipropyl 4-(methylsulfinyl)phenyl phosphate, which can further oxidize to dipropyl 4-(methylsulfonyl)phenyl phosphate []. Subsequent hydrolysis of these intermediates can then yield this compound. Similarly, fenamiphos degradation also involves oxidation steps leading to 3-methyl-4-(methylsulfonyl)phenol [].
Q3: What analytical techniques are used to identify and quantify this compound in environmental samples?
A3: While the provided research papers don't explicitly detail the analytical methods used for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for identifying and quantifying pesticide residues and their degradation products in various matrices, including soil and water samples []. This technique allows for separation and identification based on retention time and mass fragmentation patterns, providing valuable information about the presence and concentration of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.